![molecular formula C14H11ClN2O5S B14012471 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide CAS No. 50385-03-0](/img/structure/B14012471.png)
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a chloroacetamide group and a nitrophenylsulfonyl group. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide typically involves the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Sulfonylation: The nitroaromatic compound is then subjected to sulfonylation to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the acetamide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfonyl chloride for sulfonylation, and thionyl chloride for chlorination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also interact with enzymes and proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-n-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
Uniqueness
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50385-03-0 |
|---|---|
Molekularformel |
C14H11ClN2O5S |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O5S/c15-9-14(18)16-10-1-5-12(6-2-10)23(21,22)13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
InChI-Schlüssel |
JABAJYSTIGQAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


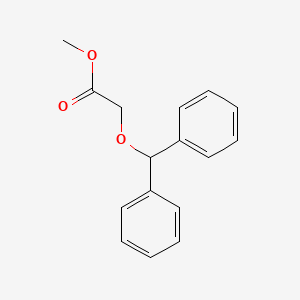
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
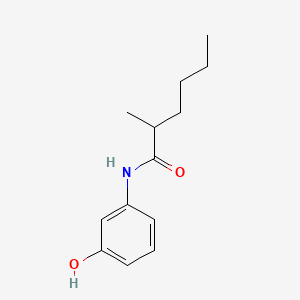
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)

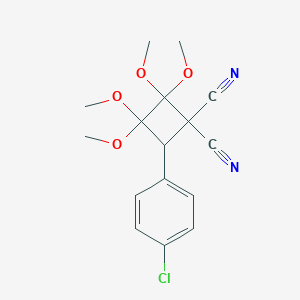

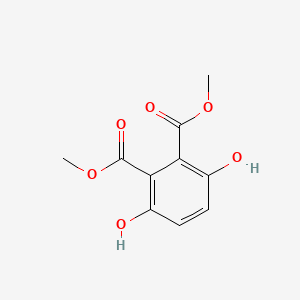
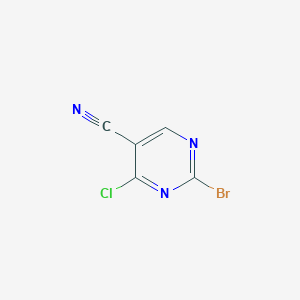
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
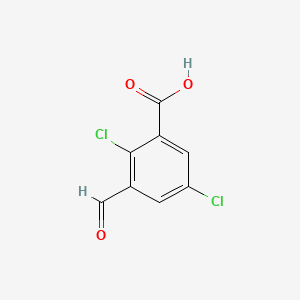
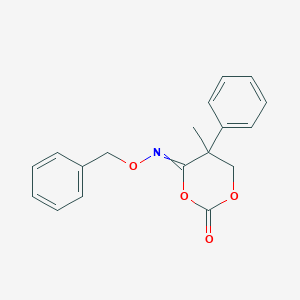
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
